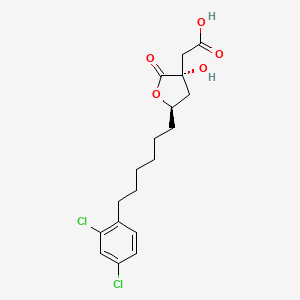
3-(Methyl(3-(4-(Phenylmethyl)phenoxy)propyl)amino)propansäure
Übersicht
Beschreibung
Diese Verbindung wird in der Umweltüberwachung und in toxikologischen Studien aufgrund ihrer Empfindlichkeit und Spezifität bei der Detektion von Enzymaktivität weit verbreitet eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
7-Ethoxyresorufin kann durch O-Alkylierung von Resorufin synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Ethyliodid und einer Base, wie z. B. Kaliumcarbonat, in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF). Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von 7-Ethoxyresorufin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu maximieren .
Wissenschaftliche Forschungsanwendungen
7-Ethoxyresorufin wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:
Chemie: Als Substrat in Enzymassays verwendet, um die Aktivität von Cytochrom-P450-Enzymen zu untersuchen.
Wirkmechanismus
7-Ethoxyresorufin übt seine Wirkung durch seine Interaktion mit Cytochrom-P450-Enzymen, insbesondere CYP1A1, aus. Die Verbindung wird durch diese Enzyme zu Resorufin deethyliert, einem stark fluoreszierenden Produkt. Diese Reaktion wird verwendet, um die Aktivität von CYP1A1 in verschiedenen biologischen Proben zu messen . Die Fluoreszenz von Resorufin kann mithilfe der Spektrofluorometrie quantifiziert werden, was einen empfindlichen und spezifischen Assay für die Enzymaktivität bietet .
Wirkmechanismus
Target of Action
The primary target of the compound 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is the enzyme Leukotriene A4 Hydrolase (LTA4H) . LTA4H is a dual function enzyme essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possesses an aminopeptidase activity .
Mode of Action
3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid acts as a potent competitive inhibitor of LTA4H . It inhibits the enzyme at nanomolar concentrations when either LTA4 (epoxide hydrolase, Ki = 23 nM) or peptide substrates (aminopeptidase, Ki = 27 nM) are used .
Biochemical Pathways
The compound affects the leukotriene pathway by inhibiting the production of LTB4, an inflammatory mediator . By inhibiting LTA4H, the rate-limiting step for LTB4 production, the compound interferes with the production of LTB4 .
Pharmacokinetics
The compound exhibits good cell penetration, as indicated by the IC50 of 49 nM for calcium ionophore-induced LTB4 production in human whole blood . It also demonstrates oral activity, with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively, for inhibiting mouse ex vivo calcium ionophore-stimulated blood LTB4 production .
Result of Action
The inhibition of LTB4 production by 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can lead to a decrease in inflammation, as LTB4 is an inflammatory mediator implicated in various diseases, including inflammatory bowel disease and psoriasis .
Action Environment
The action of 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can be influenced by environmental factors such as the presence of calcium ionophores, which induce LTB4 production . The compound’s action, efficacy, and stability may also be affected by other factors, but more research is needed to fully understand these influences.
Biochemische Analyse
Biochemical Properties
3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of LTA4H . LTA4H is an enzyme that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), an inflammatory mediator . The compound competes with LTA4, the natural substrate of LTA4H, thereby reducing the production of LTB4 .
Cellular Effects
The compound’s effects on cells are primarily related to its inhibition of LTB4 production . By inhibiting LTA4H, 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can potentially influence cell signaling pathways related to inflammation . It may also impact gene expression and cellular metabolism related to these pathways .
Molecular Mechanism
At the molecular level, 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid acts as a competitive inhibitor of LTA4H . It binds to the active site of the enzyme, preventing LTA4 from binding and being converted to LTB4 . This inhibition can lead to changes in gene expression related to inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid on LTB4 production have been observed over time . The compound has shown good cell penetration, indicating its stability and potential for long-term effects on cellular function .
Metabolic Pathways
3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is involved in the metabolic pathway of LTB4 biosynthesis . It interacts with the enzyme LTA4H, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethoxyresorufin can be synthesized through the O-alkylation of resorufin. The reaction involves the use of ethyl iodide and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of ethoxyresorufin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Reaktionstypen
7-Ethoxyresorufin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Deethylierung: Dies ist die primäre Reaktion, die in biochemischen Assays verwendet wird, bei denen 7-Ethoxyresorufin zu Resorufin deethyliert wird.
Häufige Reagenzien und Bedingungen
Oxidation: Benötigt Cytochrom-P450-Enzyme und NADPH als Kofaktor.
Deethylierung: Typischerweise unter physiologischen Bedingungen in Gegenwart von CYP1A1-Enzymen durchgeführt.
Hauptprodukte, die gebildet werden
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methoxyresorufin: Ein weiteres fluorogenes Substrat, das in ähnlichen Enzymassays verwendet wird.
Pentoxyresorufin: Wird verwendet, um die Aktivität verschiedener Cytochrom-P450-Enzyme zu messen.
Benzyloxyresorufin: Wird in Assays eingesetzt, um die Aktivität von CYP2B-Enzymen zu untersuchen.
Einzigartigkeit von 7-Ethoxyresorufin
7-Ethoxyresorufin ist aufgrund seiner hohen Spezifität für CYP1A1-Enzyme und seiner Fähigkeit, nach der Deethylierung ein stark fluoreszierendes Produkt zu erzeugen, einzigartig. Dies macht es zu einem idealen Substrat für die empfindliche und genaue Messung der Enzymaktivität in verschiedenen biologischen und Umweltproben .
Eigenschaften
IUPAC Name |
3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBJJLDNKNNWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018101 | |
| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423169-68-0 | |
| Record name | SC 57461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423169680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl Beta-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S)-N-Methyl-3-phenyl-N-[(Z)-2-phenylvinyl]-2-oxiranecarboxamide](/img/structure/B1680793.png)









![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)

![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)
![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)
